molecular formula C6H7NO B042995 3-Methyl-4-hydroxypyridine CAS No. 22280-02-0

3-Methyl-4-hydroxypyridine

Cat. No.: B042995
CAS No.: 22280-02-0
M. Wt: 109.13 g/mol
InChI Key: RZUBLMCZJPIOPF-UHFFFAOYSA-N
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Safety and Hazards

4-Hydroxy-3-methylpyridine may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The synthesis of 2-methylpyridines, including 4-Hydroxy-3-methylpyridine, has been optimized and made more versatile, which could lead to more efficient production of these compounds in the future . This compound could also play a role in the treatment of diabetes, as it is an intermediate for the synthesis of a second-generation agonist of the orphan G-protein coupled receptor GPR119 .

Mechanism of Action

Target of Action

The primary target of 3-Methyl-4-hydroxypyridine is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate . The enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Mode of Action

This compound interacts with its target enzyme through a process of hydroxylation . The initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase . The product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by a hypothetical amidohydrolase .

Biochemical Pathways

The biochemical pathway affected by this compound involves the transformation of 4-hydroxypyridine to 3,4-dihydroxypyridine . This is followed by the transformation of 3,4-dihydroxypyridine to 3-formiminopyruvate . These transformations are part of the broader metabolic pathways related to the degradation of pyridines .

Result of Action

It has been suggested that 3-hydroxypyridine-4-one derivatives, which include this compound, have shown good inhibitory activity against bacterial strains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and degradation may be affected by the presence of other chemical species in the environment . Additionally, the compound’s action can be influenced by the specific biological context, including the presence of specific enzymes and other biomolecules.

Biochemical Analysis

Biochemical Properties

3-Methyl-4-hydroxypyridine plays a significant role in biochemical reactions, particularly in the catabolism of pyridine derivatives. It interacts with several enzymes and proteins, including flavin-dependent monooxygenases and amidohydrolases. For instance, in Arthrobacter sp. IN13, the initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA), producing 3,4-dihydroxypyridine .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as monooxygenases and amidohydrolases. These interactions can influence metabolic flux and the levels of various metabolites. For instance, the compound’s role in the catabolism of pyridine derivatives involves multiple enzymatic steps, each contributing to the overall metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methylpyridine is typically synthesized by reacting pyridine with methanol under acidic conditions . In this reaction, pyridine and methanol form pyridine methoxide, which then decomposes upon heating to yield 4-hydroxy-3-methylpyridine .

Industrial Production Methods: Industrial production methods for 4-hydroxy-3-methylpyridine often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Comparison with Similar Compounds

4-Hydroxy-3-methylpyridine can be compared with other similar compounds, such as:

Uniqueness: The unique positioning of the hydroxyl and methyl groups in 4-hydroxy-3-methylpyridine gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUBLMCZJPIOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944941
Record name 3-Methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22280-02-0
Record name 3-Methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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